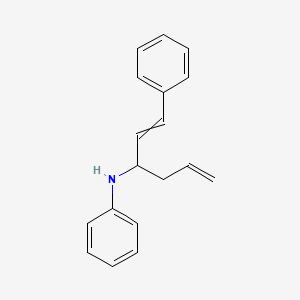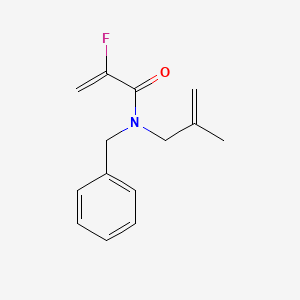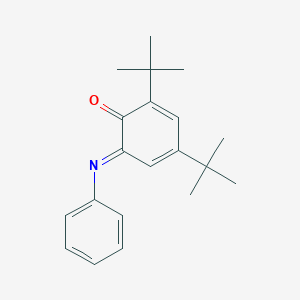
2,4-Cyclohexadien-1-one, 2,4-bis(1,1-dimethylethyl)-6-(phenylimino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Cyclohexadien-1-one, 2,4-bis(1,1-dimethylethyl)-6-(phenylimino)- is an organic compound characterized by its unique structure, which includes a cyclohexadienone core substituted with tert-butyl groups and a phenylimino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Cyclohexadien-1-one, 2,4-bis(1,1-dimethylethyl)-6-(phenylimino)- typically involves the following steps:
Formation of the Cyclohexadienone Core: This can be achieved through the oxidation of cyclohexadiene using oxidizing agents such as potassium permanganate or chromium trioxide.
Introduction of tert-Butyl Groups: The tert-butyl groups can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Addition of the Phenylimino Group: The phenylimino group can be added through a condensation reaction between the cyclohexadienone and aniline in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Cyclohexadien-1-one, 2,4-bis(1,1-dimethylethyl)-6-(phenylimino)- can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones.
Reduction: Reduction reactions can convert the cyclohexadienone core to a cyclohexanol derivative.
Substitution: Electrophilic substitution reactions can occur at the phenylimino group or the cyclohexadienone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexadienone and phenylimino derivatives.
Applications De Recherche Scientifique
2,4-Cyclohexadien-1-one, 2,4-bis(1,1-dimethylethyl)-6-(phenylimino)- has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It may be used as a probe or reagent in biochemical assays to study enzyme activities or metabolic pathways.
Medicinal Chemistry:
Mécanisme D'action
The mechanism of action of 2,4-Cyclohexadien-1-one, 2,4-bis(1,1-dimethylethyl)-6-(phenylimino)- involves its interaction with molecular targets such as enzymes or receptors. The phenylimino group can participate in hydrogen bonding or π-π interactions, while the cyclohexadienone core can undergo redox reactions, influencing biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Cyclohexadien-1-one, 2,4-bis(1,1-dimethylethyl)-: Lacks the phenylimino group, making it less versatile in certain applications.
2,4-Cyclohexadien-1-one, 2,4-bis(1,1-dimethylethyl)-6-(methylimino)-: Similar structure but with a methylimino group instead of a phenylimino group, affecting its reactivity and applications.
Uniqueness
2,4-Cyclohexadien-1-one, 2,4-bis(1,1-dimethylethyl)-6-(phenylimino)- is unique due to the presence of both tert-butyl and phenylimino groups, which confer distinct chemical and physical properties. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
147024-36-0 |
|---|---|
Formule moléculaire |
C20H25NO |
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
2,4-ditert-butyl-6-phenyliminocyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C20H25NO/c1-19(2,3)14-12-16(20(4,5)6)18(22)17(13-14)21-15-10-8-7-9-11-15/h7-13H,1-6H3 |
Clé InChI |
QJFGFKMTUWBTJU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=NC2=CC=CC=C2)C(=O)C(=C1)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


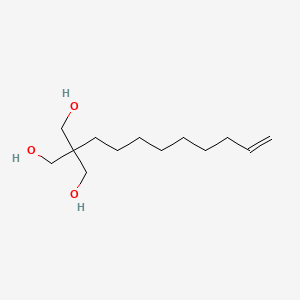
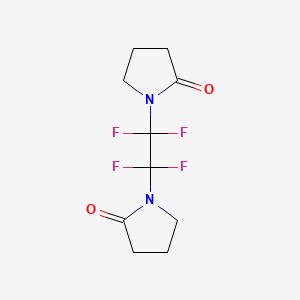
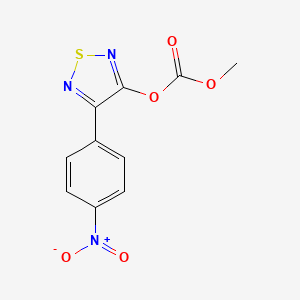
![3,4,5-Trifluoro-4'-[2-(4-propylcyclohexyl)ethyl]-1,1'-biphenyl](/img/structure/B15161869.png)

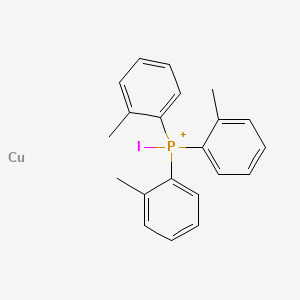
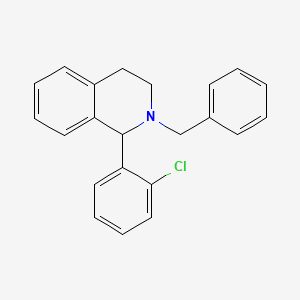
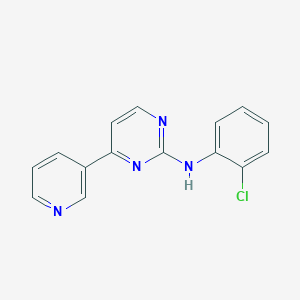
![N~1~,N~2~-Bis(2-{ethyl[(2-methoxyphenyl)methyl]amino}ethyl)ethanediamide](/img/structure/B15161910.png)
![Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-(3,5-dinitrophenyl)-](/img/structure/B15161914.png)
![5-Bromo-2-[2-(bromomethyl)prop-2-en-1-yl]-4-chlorobenzonitrile](/img/structure/B15161925.png)
![[Silanetetrayltetra(ethane-2,1-diyl)]tetrakis[diethenyl(methyl)silane]](/img/structure/B15161933.png)
